

# AZ191 Kinase Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZ191   |           |
| Cat. No.:            | B605721 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of **AZ191**, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and relevant signaling pathways to support further investigation and drug development efforts.

## **Executive Summary**

**AZ191** is a well-characterized small molecule inhibitor of DYRK1B with an IC50 of 17 nM in cell-free assays. While it demonstrates significant selectivity for DYRK1B, it also exhibits activity against the closely related DYRK1A and DYRK2 kinases, with IC50 values of 88 nM and 1890 nM, respectively. Kinome-wide screening has identified a limited number of additional off-target kinases that are inhibited by **AZ191** at a concentration of 1  $\mu$ M. This guide provides the detailed selectivity data, the experimental protocols used to generate this data, and visualizations of the primary signaling pathway of DYRK1B and the experimental workflow for assessing kinase inhibition.

### Data Presentation: AZ191 Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of **AZ191** against its primary target, related kinases, and other identified off-target kinases.



Table 1: Potency of AZ191 against DYRK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. DYRK1B |
|--------|-----------|------------------------|
| DYRK1B | 17        | -                      |
| DYRK1A | 88        | 5.2-fold               |
| DYRK2  | 1890      | 111-fold               |

Data sourced from in vitro radioactivity-based substrate phosphorylation assays.[1][2]

Table 2: Off-Target Kinase Profile of AZ191

A KinomeScan<sup>™</sup> assay screening of **AZ191** at a concentration of 1 μM against a panel of over 400 kinases identified the following 8 non-mutated kinases as potential off-targets.

| Off-Target Kinase |
|-------------------|
| CIT               |
| DRAK1             |
| DYRK1A            |
| MEK5              |
| MKNK2             |
| PRKD2             |
| RPS6KA4           |
| YSK4              |

It is important to note that the publicly available literature does not provide the specific percentage of inhibition or IC50 values for these off-target kinases from the primary  $KinomeScan^{TM}$  data.[3]

## **Experimental Protocols**



The following section details the methodologies employed in the key experiments cited in this guide.

## In Vitro Radioactivity-Based Kinase Assay (for IC50 Determination)

This protocol outlines the general procedure used to determine the half-maximal inhibitory concentration (IC50) of **AZ191** against DYRK kinases.

Objective: To quantify the potency of **AZ191** in inhibiting the enzymatic activity of purified DYRK1A, DYRK1B, and DYRK2.

#### Materials:

- Purified recombinant human EGFP-DYRK1A, EGFP-DYRK1B, or EGFP-DYRK2.
- AZ191 compound of varying concentrations.
- Substrate peptide: Woodtide (RRRFRPASPLRGPPK).
- [y-32P]ATP or [y-33P]ATP (radiolabeled).
- Kinase assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol).
- P81 phosphocellulose paper.
- Phosphorimager or scintillation counter.

#### Procedure:

- Kinase Reaction Preparation: In a microcentrifuge tube, combine the purified EGFP-DYRK kinase with the kinase assay buffer.
- Inhibitor Addition: Add varying concentrations of **AZ191** or a vehicle control (e.g., DMSO) to the kinase reaction mixtures.



- Initiation of Reaction: Start the kinase reaction by adding a mixture of the Woodtide substrate peptide (final concentration, e.g., 50  $\mu$ M) and radiolabeled ATP (final concentration, e.g., 0.1 mM).
- Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.
- Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated ATP will not.
- Washing: Wash the P81 papers extensively with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
- Detection and Quantification: The amount of incorporated radioactivity on the P81 paper is quantified using a phosphorimager or a scintillation counter.
- Data Analysis: The kinase activity is calculated for each AZ191 concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

### **DiscoverX KINOMEscan™ Assay**

Objective: To profile the selectivity of **AZ191** against a large panel of human kinases.

Methodology: The KINOMEscan<sup>™</sup> platform utilizes a competition binding assay. An active site-directed ligand is immobilized to a solid support. The kinase of interest is then incubated with this immobilized ligand and the test compound (**AZ191**). The amount of kinase bound to the immobilized ligand is measured. If **AZ191** binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal. The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a control.

# Mandatory Visualizations DYRK1B Signaling Pathway







DYRK1B is implicated in several critical cellular signaling pathways, including the Hedgehog, mTOR/AKT, and RAF/MEK/ERK pathways. These pathways regulate cell cycle progression, proliferation, and survival.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hepatic Dyrk1b impairs systemic glucose homeostasis by modulating Wbp2 expression in a kinase activity-dependent manner PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [AZ191 Kinase Selectivity Profile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605721#az191-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com